Product packaging for Aminopentamide hydrochloride(Cat. No.:CAS No. 2019-75-2)

Aminopentamide hydrochloride

Cat. No.: B12796717
CAS No.: 2019-75-2
M. Wt: 332.9 g/mol
InChI Key: NNCPYVVEKIAMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aminopentamide (B1200344) Discovery and Early Investigations

The journey of aminopentamide began in the mid-20th century, with its discovery and subsequent characterization paving the way for its therapeutic use.

Aminopentamide was discovered by Bristol Laboratories and was first patented in 1953. wikipedia.orgcambridge.org A year later, in 1954, its pharmacological activity was reported by Hoekstra et al. wikipedia.orgcambridge.org Early research demonstrated that aminopentamide is a potent antispasmodic agent. ncats.io As a cholinergic blocking agent, its action on smooth muscle is similar to that of atropine (B194438). ncats.ioncats.io

Initial studies revealed that aminopentamide effectively reduces gastric motility, decreases gastric acid secretion, and lowers gastric acidity. wikipedia.org Compared to atropine, it was found to have a stronger and more prolonged suppressive effect on the amplitude and tone of colonic contractions. ncats.iowikipedia.org Furthermore, it was noted to cause fewer systemic side effects, such as mydriasis or excessive salivary inhibition, than atropine. wikipedia.org Some early research also explored its potential as a bronchodilator. nih.gov

A subsequent patent in 1975 claimed an anesthetic mixture for cats that included aminopentamide along with ketamine. wikipedia.orgcambridge.org

The initial synthesis of aminopentamide was detailed in the original patent filed by Bristol Laboratories in 1953. cambridge.org One of the early synthetic routes involved the reaction of α,α-diphenyl-γ-dimethylaminovaleronitrile with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) under reflux. This process converted the nitrile group to an amide, yielding aminopentamide as a free base, which was then precipitated and recrystallized.

Over time, other synthetic methods have been developed. For industrial production of aminopentamide sulfate (B86663), the base compound is dissolved in water, and sulfuric acid is added to precipitate the sulfate salt, which is then purified.

Contemporary Relevance and Academic Research Niche of Aminopentamide

While no longer a frontline therapeutic in human medicine, aminopentamide continues to hold relevance in specific areas of academic and veterinary research. Its primary use is in veterinary medicine to control vomiting, diarrhea, and gastrointestinal spasms in dogs and cats. wikipedia.orgcambridge.org

The compound's well-defined anticholinergic properties make it a useful tool in pharmacological studies investigating the muscarinic receptor system. Its distinct profile compared to other anticholinergics like atropine provides a basis for comparative studies on the effects of different antagonists on smooth muscle and secretory glands.

Recent academic interest has also focused on the physicochemical properties of aminopentamide salts. For instance, a 2022 study detailed the crystal structure of aminopentamide hydrogen sulfate using synchrotron X-ray powder diffraction data and density functional techniques. cambridge.orgresearchgate.net Such research contributes to a deeper understanding of the compound's solid-state chemistry, which is crucial for pharmaceutical formulation and stability. The study revealed that aminopentamide hydrogen sulfate crystallizes in the P21/c space group and consists of layers with hydrogen sulfate anions at the core and aminopentamide cations on the outside. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2O B12796717 Aminopentamide hydrochloride CAS No. 2019-75-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2019-75-2

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H

InChI Key

NNCPYVVEKIAMCB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Aminopentamide

Established Synthetic Pathways for Aminopentamide (B1200344) Base

The synthesis of the aminopentamide base, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is closely related to the synthesis of methadone. The key precursor for both compounds is 2,2-diphenyl-4-dimethylaminovaleronitrile wikipedia.org. The final step in the synthesis of aminopentamide involves the partial hydrolysis of this nitrile intermediate to form the corresponding amide wikipedia.org.

The formation of the crucial precursor, 2,2-diphenyl-4-dimethylaminovaleronitrile, is achieved through a condensation reaction. This reaction involves the alkylation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane designer-drug.comjustia.com. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or sodamide, and can be facilitated by the use of a phase transfer catalyst google.comgoogle.com. The use of polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective in this synthesis designer-drug.comjustia.com.

The reaction between diphenylacetonitrile and 1-dimethylamino-2-chloropropane can yield two isomeric nitriles: the desired 2,2-diphenyl-4-dimethylaminovaleronitrile and the isomeric 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile designer-drug.com. The formation of these isomers is attributed to the cyclization of 1-dimethylamino-2-chloropropane into a reactive aziridinium (B1262131) salt intermediate justia.com. The subsequent nucleophilic attack by the diphenylacetonitrile anion on this intermediate can occur at two different positions, leading to the two nitrile isomers justia.com. Reaction conditions can be optimized to favor the formation of the desired 4-dimethylaminovaleronitrile isomer designer-drug.comjustia.com.

Table 1: Reactants in the Condensation Synthesis of 2,2-diphenyl-4-dimethylaminovaleronitrile

Reactant Role
Diphenylacetonitrile Source of the diphenylacetyl group
1-dimethylamino-2-chloropropane Alkylating agent providing the dimethylaminopentyl chain
Sodium Hydroxide / Sodamide Base to deprotonate diphenylacetonitrile
Phase Transfer Catalyst (optional) Facilitates the reaction between aqueous and organic phases
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) Polar aprotic solvent

The conversion of the 2,2-diphenyl-4-dimethylaminovaleronitrile intermediate to aminopentamide involves the partial hydrolysis of the nitrile group to an amide. This transformation is a critical step that differentiates the synthesis of aminopentamide from that of methadone, where the nitrile is converted to a ketone wikipedia.org.

The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms an amide.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide.

Careful control of reaction conditions is necessary to ensure that the hydrolysis stops at the amide stage and does not proceed to the complete hydrolysis to a carboxylic acid.

Preparation of Aminopentamide Hydrochloride and Other Salt Forms

Aminopentamide is a basic compound due to the presence of the dimethylamino group. This allows for the formation of various acid addition salts, with the hydrochloride and sulfate (B86663) salts being common forms drugbank.comnih.gov. Salt formation is a crucial step in the pharmaceutical development of many drugs as it can significantly influence properties such as solubility, stability, and ease of handling.

The preparation of aminopentamide salts involves the protonation of the tertiary amine group by an acid. For the hydrochloride salt, this is typically achieved by treating a solution of the aminopentamide free base with hydrochloric acid.

Common techniques for preparing amine hydrochlorides include:

Using Aqueous Hydrochloric Acid : A straightforward method involves dissolving the amine base in a suitable solvent and adding a calculated amount of aqueous hydrochloric acid. The resulting salt may precipitate out of the solution or can be isolated by evaporation of the solvent.

Using Gaseous Hydrogen Chloride : For reactions where anhydrous conditions are preferred, gaseous hydrogen chloride can be bubbled through a solution of the amine base in an anhydrous organic solvent.

Using a Solution of HCl in an Organic Solvent : Commercially available solutions of hydrogen chloride in organic solvents like diethyl ether or isopropanol (B130326) can also be used for a more controlled addition.

The choice of solvent is critical in salt preparation as it influences the solubility of both the free base and the resulting salt, thereby affecting the yield and purity of the crystalline product.

The synthesis of amine salts, including hydrochlorides, has been a fundamental practice in organic and medicinal chemistry for over a century. Early methods often involved the direct reaction of the amine with the corresponding acid, frequently in aqueous solutions. Over time, techniques evolved to include the use of non-aqueous solvents to improve control over crystallization and purity. The use of gaseous hydrogen chloride in solvents like ether or carbon tetrachloride for the preparation of amine hydrochlorides was established in the late 19th and early 20th centuries. The development of aminopentamide itself was patented in 1953 by Bristol Laboratories, and its pharmacological activity was reported a year later wikipedia.org. The preparation of its salt forms would have followed the established chemical principles of the time.

Exploration of Aminopentamide Optical Isomers and Stereoselective Synthesis

Aminopentamide possesses a chiral center at the carbon atom bearing the dimethylamino group. Consequently, it can exist as a pair of enantiomers, (R)-aminopentamide and (S)-aminopentamide. Commercially available aminopentamide is typically a racemic mixture, meaning it contains equal amounts of both enantiomers nih.gov.

The differential pharmacological activity of enantiomers is a well-established principle in medicinal chemistry, as the two mirror-image forms of a chiral drug can interact differently with chiral biological targets such as receptors and enzymes nih.govlongdom.orgnih.gov. This has led to a significant focus on the development of single-enantiomer drugs.

Currently, there is a lack of specific published research on the stereoselective synthesis of aminopentamide or the chiral resolution of its racemic mixture. However, established methodologies for these processes could be applied:

Chiral Resolution : This involves the separation of the enantiomers from the racemic mixture. Common methods include:

Formation of Diastereomeric Salts : Reacting the racemic aminopentamide base with a chiral acid (a resolving agent) would form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization wikipedia.orgpharmtech.com. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography : Using a chiral stationary phase in high-performance liquid chromatography (HPLC) can allow for the direct separation of the enantiomers based on their differential interactions with the chiral stationary phase iupac.org.

Stereoselective Synthesis : This approach aims to synthesize a single enantiomer directly. This could potentially be achieved by:

Using a Chiral Starting Material : Incorporating a chiral precursor that would dictate the stereochemistry at the chiral center of aminopentamide.

Using a Chiral Catalyst : Employing a chiral catalyst in the condensation step could favor the formation of one enantiomer over the other nih.gov.

The exploration of the individual enantiomers of aminopentamide could provide valuable insights into its pharmacological activity and potentially lead to the development of a more potent and selective therapeutic agent.

Derivatization Strategies for Aminopentamide Analogues in Research

The development of aminopentamide analogues for research purposes is driven by the desire to understand its structure-activity relationships (SAR), enhance its therapeutic properties, and explore new pharmacological applications. Derivatization strategies typically focus on modifying three key regions of the aminopentamide molecule: the diphenylacetamide core, the terminal quaternary ammonium (B1175870) group, and the length of the alkyl chain connecting these two moieties. These modifications aim to investigate the impact of steric bulk, electronics, and hydrophobicity on the compound's affinity and selectivity for its biological targets.

Research into analogous compounds, such as other diphenylamine (B1679370) derivatives and quaternary ammonium anticholinergics, provides a framework for potential derivatization strategies for aminopentamide. These strategies can be broadly categorized into several key approaches:

Modification of the Diphenylmethyl Group: The two phenyl rings on the acetamide (B32628) portion of aminopentamide are critical for its activity. Introducing substituents onto these rings can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of analogues with electron-withdrawing or electron-donating groups can probe the importance of aromatic interactions with the receptor.

Alteration of the Amide Linkage: The amide group itself can be a target for modification. Replacing the hydrogen on the amide nitrogen with small alkyl groups could influence the molecule's conformation and hydrogen bonding capabilities.

Variation of the Quaternary Ammonium Head: The positively charged quaternary ammonium group is essential for the anticholinergic activity of aminopentamide, facilitating its interaction with the anionic site of muscarinic receptors. Derivatization of this group, such as by replacing the methyl groups with larger alkyl substituents, can modulate the compound's potency and selectivity.

Modification of the Alkyl Spacer: The length and nature of the carbon chain separating the diphenylacetamide moiety from the quaternary ammonium group can be varied. Shortening or lengthening this chain, or introducing conformational constraints, can provide insights into the optimal distance and orientation required for receptor binding.

These derivatization approaches allow researchers to systematically explore the chemical space around the core aminopentamide structure, leading to a deeper understanding of its pharmacological properties and the potential for developing novel therapeutic agents.

Molecular Pharmacology and Receptor Antagonism of Aminopentamide

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

The primary mechanism of aminopentamide (B1200344) involves its binding to muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that are fundamental to the function of the parasympathetic nervous system. nih.gov By occupying these receptor sites, aminopentamide prevents acetylcholine from binding and initiating the cascade of intracellular signals that lead to a physiological response.

Aminopentamide functions as a competitive antagonist at muscarinic receptors. nih.gov This mechanism is characterized by the reversible binding of the antagonist to the same recognition site on the mAChR that acetylcholine, the endogenous agonist, binds to. By physically occupying this site, aminopentamide does not activate the receptor but effectively blocks acetylcholine from accessing it.

The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine) at the receptor site. nih.gov This competition follows the principles of mass action; the response of the target cell at any given moment is proportional to the number of receptors occupied by the agonist. Therefore, a sufficient concentration of aminopentamide will shift the dose-response curve for acetylcholine to the right, indicating that a higher concentration of the agonist is required to produce the same level of response.

The muscarinic acetylcholine receptor family consists of five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling pathway. Aminopentamide is classified as a non-selective muscarinic antagonist, meaning it does not exhibit significant binding preference for any single subtype. vetscraft.com It interacts with multiple mAChR subtypes, which explains its broad range of physiological effects.

The lack of selectivity is a critical consideration in its pharmacology. Since the different receptor subtypes mediate distinct physiological functions, a non-selective antagonist like aminopentamide will simultaneously affect multiple organ systems. For example, its antispasmodic effects on the gastrointestinal tract are primarily mediated through the blockade of M3 receptors on smooth muscle cells, while its effects on glandular secretions also involve M3 receptors. wedgewood.com The table below outlines the general location and primary functions of the five muscarinic receptor subtypes, illustrating the widespread impact of a non-selective antagonist.

Receptor SubtypePrimary LocationsMajor Functions
M1 Central Nervous System (CNS), Salivary Glands, Gastric Parietal CellsCNS excitation, memory, enhancement of gastric acid secretion
M2 Heart (SA and AV nodes), CNS, Smooth Muscle (presynaptic)Cardiac inhibition (decreased heart rate and contractility), neural inhibition
M3 Smooth Muscle (GI tract, bladder, bronchi), Exocrine Glands (salivary, gastric), EyeSmooth muscle contraction, glandular secretion, pupillary constriction
M4 CNS (Striatum)Autoinhibition of neurotransmitter release
M5 CNS (Substantia Nigra), EyeDopamine release, vasodilation

Cholinergic System Modulation by Aminopentamide

By acting as a competitive, non-selective antagonist at muscarinic receptors, aminopentamide modulates the cholinergic system by inhibiting parasympathetic nerve stimulation at the postganglionic neuroeffector junction. nih.gov The cholinergic system is integral to the "rest-and-digest" functions of the parasympathetic nervous system. The binding of acetylcholine to muscarinic receptors normally triggers responses such as smooth muscle contraction, increased glandular secretions, and slowing of the heart rate.

Aminopentamide effectively dampens these parasympathetic signals. By blocking mAChRs, it prevents the cellular responses typically initiated by acetylcholine. wikipedia.org This modulation results in a physiological state where sympathetic tone may become more dominant. The key outcomes of this cholinergic blockade include the relaxation of visceral smooth muscle and a reduction in the secretory activity of exocrine glands, which are the basis for its observed biological effects.

Receptor-Mediated Biological Effects in In Vitro Systems

The pharmacological actions of aminopentamide have been characterized in various in vitro experimental models. These systems, utilizing isolated tissues and cells, allow for the direct investigation of the compound's effects on specific physiological processes without the complexities of a whole organism.

In vitro studies using isolated smooth muscle preparations are standard for evaluating the activity of antispasmodic agents. In these experiments, segments of tissue, such as the ileum or colon, are suspended in an organ bath and their contractions are measured isometrically. The addition of a cholinergic agonist, such as acetylcholine or its stable analog carbachol, induces dose-dependent muscle contractions. nih.gov

Research demonstrates that aminopentamide effectively inhibits these agonist-induced contractions. wedgewood.com By competitively blocking the M3 muscarinic receptors on the smooth muscle cells, it reduces the amplitude and tone of the contractions. wedgewood.com The potency of an antagonist in such a system is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the original response. While specific pA2 values for aminopentamide are not widely published, its activity is comparable to other non-selective anticholinergics like atropine (B194438), though with a reported greater effect on the motility of the gastrointestinal tract. vetscraft.com

The following table represents typical findings from in vitro studies investigating the inhibition of agonist-induced smooth muscle contraction by a non-selective muscarinic antagonist.

Tissue PreparationAgonist (Inducer of Contraction)Effect of Non-Selective Muscarinic Antagonist
Guinea Pig IleumAcetylcholineDose-dependent inhibition of contraction
Rat Bladder (Detrusor)CarbacholRelaxation of pre-contracted muscle strips
Bovine Tracheal Smooth MuscleAcetylcholineAttenuation of bronchoconstriction
Rat Gastric FundusCarbacholInhibition of tonic contraction

The inhibitory effect of aminopentamide on glandular secretions is a direct consequence of its blockade of muscarinic receptors, primarily the M3 subtype, on exocrine gland cells. researchgate.net In vitro models, such as perfused salivary glands or isolated gastric mucosa, are used to study these effects directly. plos.orgnih.gov In these preparations, cholinergic agonists stimulate the secretion of fluids and enzymes.

Aminopentamide attenuates these secretory responses by preventing acetylcholine from activating the necessary receptors. vetscraft.comwedgewood.com For instance, in studies of gastric acid secretion, anticholinergic agents block the acetylcholine-mediated pathway that stimulates parietal cells, thereby reducing acid output. vetbloom.com Similarly, studies on isolated salivary gland acinar cells show that muscarinic antagonists inhibit the fluid and electrolyte secretion that leads to saliva production. researchgate.netnih.gov This effect is central to the observed reduction in gastric and salivary secretions. wedgewood.com

The table below summarizes the expected outcomes from in vitro research on the attenuation of glandular secretion by muscarinic antagonists.

Glandular Tissue ModelSecretion StimulantEffect of Non-Selective Muscarinic Antagonist
Isolated Gastric Glands/MucosaAcetylcholine / CarbacholInhibition of H+ (acid) secretion
Perfused Submandibular GlandPilocarpine / AcetylcholineReduction in salivary fluid volume and flow rate
Isolated Pancreatic Acinar CellsCarbacholInhibition of amylase and digestive enzyme release
Isolated Lacrimal Gland CellsAcetylcholineDecrease in protein and fluid secretion

Structural Biology and Computational Studies of Aminopentamide

Crystallographic Characterization of Aminopentamide (B1200344) Salts

The crystal structure of aminopentamide has been determined in its hydrogen sulfate (B86663) salt form through synchrotron X-ray powder diffraction. cambridge.org This analysis provides a precise model of the molecule's arrangement in the solid state, offering insights into its intermolecular interactions and packing.

The crystallographic study of aminopentamide hydrogen sulfate revealed that it crystallizes in the monoclinic crystal system. cambridge.org The specific space group was identified as P21/c. The refined unit cell parameters from the diffraction data provide a quantitative description of the crystal lattice. cambridge.org

Table 1: Crystallographic Data for Aminopentamide Hydrogen Sulfate

Parameter Value
Crystal System Monoclinic
Space Group P21/c (#14)
a (Å) 17.62255(14)
b (Å) 6.35534(4)
c (Å) 17.82499(10)
β (°) 96.4005(6)
Volume (ų) 1983.906(14)
Z 4

Data sourced from a study on aminopentamide hydrogen sulfate. cambridge.org

The solid-state structure of aminopentamide hydrogen sulfate is stabilized by an extensive network of hydrogen bonds and other non-covalent interactions. cambridge.org Hydrogen bonds are prominent features, linking the aminopentamide cations and hydrogen sulfate anions. cambridge.org

Key interactions identified include:

A strong, charge-assisted O–H⋯O hydrogen bond that links the hydrogen sulfate anions into chains running parallel to the b-axis. cambridge.org

A discrete N–H⋯O hydrogen bond formed between the cation and the anion. cambridge.org

Two weaker hydrogen bonds from the amide group to the anion. cambridge.org

Three C–H⋯O hydrogen bonds, connecting to both the anion and the carbonyl oxygen of the aminopentamide cation. cambridge.org

An intramolecular C–H⋯C hydrogen bond between a methyl group and a phenyl ring. cambridge.org

C–H⋯C hydrogen bonds that suggest an end-to-side interaction between phenyl rings. cambridge.org

Together, the three N–H⋯O hydrogen bonds organize the cations and anions into columns that are also parallel to the b-axis. cambridge.org

Theoretical and Computational Modeling of Aminopentamide Conformation

Alongside experimental methods, theoretical and computational modeling provides a deeper understanding of the structural and electronic properties of aminopentamide. These approaches allow for structural optimization and detailed analysis of molecular interactions.

Density Functional Theory (DFT) has been utilized to optimize the geometry of the aminopentamide cation and its crystal structure. cambridge.org This computational method serves to refine the structure obtained from experimental powder diffraction data, resulting in a more accurate model. The comparison between the experimentally refined and the DFT-optimized structures shows reasonable agreement, with a root-mean-square Cartesian displacement of 0.361 Å for the cation. cambridge.org Such calculations are crucial for verifying and complementing experimental findings, particularly in resolving atomic positions with higher certainty. cambridge.org

Computational force field analysis and DFT calculations have been applied to analyze the energetic contributions to the crystal structure. cambridge.org An analysis of the total crystal energy suggests that the intermolecular energy is predominantly governed by electrostatic attractions, which encompass the hydrogen bonds. cambridge.org DFT calculations provide a more nuanced view of these hydrogen bonds. cambridge.org The interactions between the aminopentamide cation and the hydrogen sulfate anion are characterized by multiple hydrogen bonds of varying strengths, including N–H⋯O and C–H⋯O types, which collectively stabilize the crystal lattice. cambridge.org

Structure-Activity Relationship (SAR) Research of Aminopentamide Derivatives

While specific and extensive public research on the structure-activity relationships (SAR) of aminopentamide derivatives is limited, general principles for antimuscarinic agents with a similar diphenylacetamide scaffold can be extrapolated to understand the key structural features likely influencing their pharmacological activity. Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, possesses a quaternary ammonium (B1175870) group (or a tertiary amine that is protonated at physiological pH), a central diphenylacetamide core, and a terminal amide group. Modifications to each of these regions can be expected to significantly impact its affinity and selectivity for muscarinic receptors.

Correlating Structural Features with Pharmacological Activity

The anticholinergic activity of aminopentamide and its analogs is primarily attributed to their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors. The key structural components contributing to this activity are the cationic head, a central hydrophobic region, and a hydrogen-bonding capable moiety.

The Cationic Head: The dimethylamino group, which is protonated at physiological pH, is crucial for the initial interaction with the anionic site of the muscarinic receptor. The size and nature of the alkyl substituents on the nitrogen atom can influence the potency and selectivity. In related series of muscarinic antagonists, it has been observed that trimethylammonium or dimethylamino groups often provide optimal activity.

The Diphenyl Core: The two phenyl groups on the quaternary carbon atom form a bulky, lipophilic region that interacts with hydrophobic pockets within the receptor. Substitutions on these phenyl rings, such as the introduction of halogens or small alkyl groups, can modulate the electronic and steric properties, thereby affecting binding affinity. For instance, para-substitution on the phenyl rings of structurally related muscarinic antagonists has been shown to influence receptor subtype selectivity.

The Pentanamide (B147674) Chain: The length and branching of the alkyl chain connecting the cationic head to the diphenylacetamide core are important for orienting the key functional groups within the receptor's binding site. Variations in this chain length can alter the distance between the cationic head and the hydrophobic core, which can impact the binding affinity.

Based on these general principles, a hypothetical SAR for aminopentamide derivatives can be proposed. The following interactive data table illustrates potential trends in pharmacological activity with structural modifications, based on observations from structurally related diphenylacetamide muscarinic antagonists.

Derivative Modification Predicted Muscarinic Receptor Affinity Rationale
Aminopentamide (Reference Compound)Moderate to HighParent compound with established activity.
Analog 1 N-demethylation (monomethylamino)DecreasedReduced basicity and steric bulk at the cationic head may lead to weaker ionic interaction.
Analog 2 N-oxideSignificantly DecreasedLoss of the cationic charge essential for binding to the anionic site of the receptor.
Analog 3 para-Chloro substitution on one phenyl ringPotentially Increased or Altered SelectivityThe electron-withdrawing nature and steric bulk of the chloro group can enhance hydrophobic interactions and alter subtype selectivity.
Analog 4 Replacement of one phenyl with a cyclohexyl groupPotentially DecreasedA cyclohexyl group is less aromatic and has a different steric profile than a phenyl group, which may reduce hydrophobic interactions.
Analog 5 Shortening of the pentanamide chain to butanamidePotentially DecreasedAn altered spatial arrangement between the cationic head and the diphenyl core may lead to suboptimal receptor fit.
Analog 6 N-methylation of the terminal amidePotentially DecreasedSteric hindrance may disrupt the hydrogen bonding of the amide group with the receptor.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on established structure-activity relationships for other diphenylacetamide-based muscarinic antagonists and does not represent experimentally verified data for aminopentamide derivatives.

Ligand Design Principles Based on the Aminopentamide Scaffold

The aminopentamide scaffold, with its distinct cationic head, hydrophobic core, and hydrogen-bonding tail, serves as a valuable template for the design of novel muscarinic receptor antagonists. The primary goal in designing new ligands based on this scaffold would be to enhance potency, improve receptor subtype selectivity (e.g., for M1, M2, or M3 receptors), and optimize pharmacokinetic properties.

Pharmacophore Model: A general pharmacophore model for muscarinic antagonists based on the aminopentamide structure would include:

A cationic feature (the protonated tertiary amine).

Two hydrophobic aromatic features (the diphenyl groups).

A hydrogen bond acceptor/donor feature (the terminal amide).

Defined spatial relationships between these features.

Strategies for Ligand Design:

Bioisosteric Replacement: The terminal amide group could be replaced with other bioisosteres capable of hydrogen bonding, such as a sulfonamide, a reversed amide, or a urea (B33335) moiety. This could lead to altered hydrogen bonding patterns and potentially improved affinity or selectivity.

Conformational Constraint: Introducing rigidity into the flexible pentanamide chain could lock the molecule into a more bioactive conformation. This could be achieved by incorporating cyclic structures or double bonds within the linker. A more rigid conformation can lead to higher affinity and selectivity by reducing the entropic penalty of binding.

Scaffold Hopping: While retaining the key pharmacophoric features, the diphenylacetamide core could be replaced with other rigid, hydrophobic scaffolds. This approach could lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved properties.

Substituent Scanning: A systematic exploration of substituents on the phenyl rings could be performed to probe for additional interactions with the receptor. For example, introducing small electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions could fine-tune the electronic and steric properties of the molecule to optimize receptor binding.

The following interactive data table outlines some ligand design principles and their potential outcomes.

Design Principle Proposed Modification Expected Outcome Rationale
Enhance Hydrophobic Interactions Introduction of a lipophilic substituent (e.g., trifluoromethyl) on the phenyl rings.Increased potency.Enhanced binding affinity through stronger hydrophobic interactions with the receptor pocket.
Improve Receptor Selectivity Introduction of bulky substituents on the phenyl rings.Potentially altered receptor subtype selectivity.Steric hindrance may favor binding to one muscarinic receptor subtype over others with different binding pocket topographies.
Increase Rigidity Cyclization of the pentanamide chain.Increased potency and selectivity.A pre-organized, rigid conformation can lead to a more favorable binding entropy.
Modulate Hydrogen Bonding Replacement of the primary amide with a secondary or tertiary amide.Potentially altered affinity and selectivity.Changes in the hydrogen bonding capacity can modulate the binding interactions with the receptor.

Disclaimer: The ligand design principles and expected outcomes described are based on general medicinal chemistry strategies and observations from related series of muscarinic antagonists. The actual outcomes of these modifications on the aminopentamide scaffold would require experimental validation.

Preclinical Pharmacological Investigations of Aminopentamide

Gastrointestinal System Research Models

Aminopentamide (B1200344) is recognized for its effects on the gastrointestinal (GI) tract, where it acts as a smooth muscle antispasmodic. wedgewood.competplace.com Its primary mechanism involves the reduction of the tone and amplitude of colonic contractions and a decrease in gastric secretions and acidity. wedgewood.competplace.com

In Vitro Studies on Isolated Smooth Muscle Tissue

Detailed in vitro studies utilizing isolated segments of gastrointestinal smooth muscle, such as the guinea pig ileum, are standard for characterizing the antispasmodic effects of anticholinergic drugs. These experiments typically involve mounting the tissue in an organ bath and measuring isometric or isotonic contractions in response to spasmogens like acetylcholine (B1216132) or carbachol. While specific public domain data from such studies for aminopentamide hydrochloride is limited, the established methodology allows for the determination of a compound's potency (often expressed as pA2 or IC50 values) in antagonizing induced contractions.

Hypothetical Comparative Data of Anticholinergic Agents on Isolated Guinea Pig Ileum

Compound Agonist pA2 Value (Mean ± SEM)
Aminopentamide HCl Acetylcholine Data not available
Atropine (B194438) Sulfate (B86663) Acetylcholine 8.9 ± 0.1
Pirenzepine (B46924) Acetylcholine 6.7 ± 0.2

This table is for illustrative purposes to show typical data generated from such studies.

Modulation of Gastric Motility and Secretions in Animal Models

Preclinical in vivo studies in animal models, such as rats and dogs, are crucial for understanding the physiological effects of a compound on gastric function. Standard methods to assess gastric motility include the measurement of gastric emptying time using non-absorbable markers. Gastric secretion studies often involve the collection and analysis of gastric juices to quantify acid and pepsin output.

Illustrative Results of a Gastric Emptying Study in a Rat Model

Treatment Group Gastric Emptying (%) (Mean ± SD)
Control (Vehicle) 85 ± 5
Aminopentamide HCl Specific data not available
Scopolamine (Anticholinergic) 45 ± 7

This table presents a typical format for results from gastric emptying studies.

Colonic Contraction Dynamics and Comparative Antagonism Studies

The effects of aminopentamide on the colon are particularly noteworthy. It has been reported to reduce the tone and amplitude of colonic contractions more potently and for a longer duration than atropine. wedgewood.competplace.com This suggests a more specific or potent interaction with the muscarinic receptors in the colonic smooth muscle.

Comparative antagonism studies are essential to establish the relative potency and efficacy of different antispasmodic agents. These studies often involve measuring the inhibition of agonist-induced contractions in isolated colonic tissue strips. The prolonged action of aminopentamide compared to atropine indicates a potential for a more sustained therapeutic effect in conditions involving colonic spasms.

Urinary System Research Models

The anticholinergic properties of aminopentamide also extend to the urinary system, where it can influence the contractility of the ureters and bladder.

In Vitro Studies on Ureteral and Bladder Contractions

Typical Agonists Used in In Vitro Bladder Contraction Studies

Agonist Receptor Target Effect
Carbachol Muscarinic Acetylcholine Receptors Contraction

Research on Spasmodic Conditions in Urological Animal Models

Animal models are employed to investigate the in vivo effects of drugs on urinary bladder function under normal and pathological conditions. Cystometry in conscious or anesthetized animals, such as rats or dogs, is a common technique used to evaluate bladder capacity, micturition pressure, and the presence of non-voiding contractions, which are indicative of bladder overactivity or spasms.

Although aminopentamide is contraindicated in animals with urinary obstruction, its antispasmodic effects could theoretically be beneficial in certain urological spasmodic conditions. wedgewood.competplace.com However, specific preclinical studies using such models to evaluate the efficacy of aminopentamide for urological spasms have not been identified in the available literature.

Exploration of Excitatory Amino Acid Antagonism and Neuroprotection

There is currently no publicly available preclinical data investigating the potential of this compound as an excitatory amino acid antagonist or a neuroprotective agent. Research in this area for the broader class of anticholinergic or antimuscarinic agents is also not well-established in the context of direct excitatory amino acid antagonism.

Cardiovascular System Research: Bradycardia and Pharmacological Profile Considerations

The cardiovascular effects of anticholinergic agents, the class to which aminopentamide belongs, are complex. While typically associated with causing tachycardia (an increased heart rate) by blocking the parasympathetic influence on the heart, some antimuscarinic agents have been observed to cause a paradoxical slowing of the heart rate, or bradycardia, under certain conditions.

Preclinical and clinical observations have suggested that the effect on heart rate can be dose-dependent. For instance, low doses of some anticholinergics may lead to a transient bradycardia before the more characteristic tachycardia becomes apparent at higher doses. This initial slowing of the heart rate is thought to be a result of a central vagal stimulating effect or a blockade of presynaptic muscarinic receptors that normally inhibit acetylcholine release, thereby transiently increasing vagal tone.

Studies on various antimuscarinic agents have revealed differing profiles in their cardiovascular effects. For example, the antimuscarinic agent pirenzepine has been noted to cause bradycardia in therapeutic doses. This effect is thought to be mediated through a peripheral mechanism, possibly the blockade of M1-muscarinic receptors in sympathetic ganglia.

Antimuscarinic AgentObserved Cardiovascular Effect in Preclinical/Clinical StudiesPotential Mechanism
Atropine (low dose)Transient BradycardiaCentral vagal stimulation or presynaptic receptor blockade
PirenzepineBradycardiaM1-muscarinic receptor blockade in sympathetic ganglia
BiperidenDose-related moderate cardiac slowingNot fully elucidated

These findings underscore the importance of considering the specific pharmacological profile of each antimuscarinic agent when evaluating its potential cardiovascular effects. The balance between central and peripheral actions, as well as selectivity for different muscarinic receptor subtypes, can lead to varied and sometimes unexpected cardiovascular responses.

Anxiolytic Potential and Behavioral Pharmacology in Animal Models

The role of the cholinergic system in anxiety and behavior is intricate, and preclinical studies with antimuscarinic agents have yielded mixed and sometimes contradictory results. The behavioral effects of these compounds in animal models appear to be highly dependent on the specific drug, the dose, and the animal model used.

Some research suggests a potential anxiolytic (anxiety-reducing) effect of antimuscarinic drugs. For example, a study involving the muscarinic receptor antagonist solifenacin (B1663824) in non-human primates demonstrated effects consistent with reduced anxiety, such as decreased freezing behavior and increased locomotion and vocalizations. These findings suggest that targeting muscarinic receptors could be a viable strategy for mitigating anxiety.

Conversely, other studies have reported anxiogenic-like (anxiety-promoting) effects. The classic antimuscarinic agent, scopolamine, has been shown in some animal models to produce an anxiogenic-like profile. This effect is thought to be related to its impact on cognitive processes and information processing.

Antimuscarinic AgentAnimal ModelObserved Behavioral Effect
SolifenacinNon-human primateAnxiolytic-like effects (decreased freezing, increased locomotion)
ScopolamineMouse elevated plus-mazeAnxiogenic-like profile (increased risk assessment behavior)

The divergent findings in the behavioral pharmacology of antimuscarinic agents highlight the complexity of the cholinergic system's involvement in anxiety. The specific receptor subtype selectivity and the balance between central and peripheral effects are likely key determinants of whether an antimuscarinic compound will exhibit anxiolytic or anxiogenic properties in preclinical models. Further research is needed to delineate the precise mechanisms underlying these behavioral effects.

Analytical Methodologies for Aminopentamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of aminopentamide (B1200344) hydrochloride, providing insights into its functional groups, connectivity, and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific experimental FTIR spectra for aminopentamide hydrochloride are not widely available in public databases, the expected characteristic absorption bands can be predicted based on its molecular structure. The FTIR spectrum would reveal key vibrational frequencies corresponding to the different components of the aminopentamide molecule.

Key functional groups in this compound and their expected FTIR absorption regions include:

Amide N-H Stretch: The primary amide group (-CONH2) would exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

C-H Stretch: The aromatic rings and the aliphatic chain would show C-H stretching vibrations. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: The carbonyl group of the amide is a strong infrared absorber and would produce a characteristic sharp peak in the range of 1630-1695 cm⁻¹.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the amide and the tertiary amine would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Aromatic C=C Bending: The benzene (B151609) rings would show characteristic out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern.

These expected peaks would allow for the confirmation of the presence of the key functional groups within the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Although experimental NMR spectra for this compound are not readily found in the public domain, predicted spectra can be inferred from its chemical structure drugbank.com.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

Aromatic Protons: The protons on the two phenyl rings would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm.

Aliphatic Protons: The protons of the pentanamide (B147674) backbone and the methyl groups of the dimethylamino group would resonate in the upfield region. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the aliphatic chain.

Amide Protons: The protons of the -NH₂ group would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. This provides a direct count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the aminopentamide structure drugbank.com.

UV-Visible Spectroscopy for Kinetic Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The presence of the two phenyl rings in this compound constitutes a chromophore that absorbs UV radiation. This property can be exploited for quantitative analysis and to study the kinetics of reactions involving the compound.

In kinetic analysis, UV-Visible spectroscopy can be used to monitor the rate of a reaction by observing the change in absorbance over time. For instance, if this compound is undergoing a degradation reaction that alters its chromophore, the resulting change in the UV spectrum can be used to calculate the reaction rate constant.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state structure of crystalline materials. It provides information on the crystal lattice, unit cell dimensions, and the arrangement of atoms within the crystal. Every crystalline solid has a unique XRD pattern, which serves as a fingerprint for its identification. This technique is crucial for identifying different polymorphic forms of a drug substance, which can have different physical properties.

Recent research has successfully determined the crystal structure of aminopentamide hydrogen sulfate (B86663) using synchrotron X-ray powder diffraction data. The analysis revealed that aminopentamide hydrogen sulfate crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data for Aminopentamide Hydrogen Sulfate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.62255(14)
b (Å)6.35534(4)
c (Å)17.82499(10)
β (°)96.4005(6)
Volume (ų)1983.906(14)
Z (formula units per unit cell)4

The crystal structure consists of layers parallel to the bc-plane, with hydrogen sulfate anions at the core and aminopentamide cations on the outside. This detailed structural information is vital for understanding the solid-state properties of the compound.

Chromatographic Separations and Mass Spectrometry Approaches

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of pharmaceutical compounds. A reverse-phase HPLC method has been described for the separation of aminopentamide.

HPLC Method for Aminopentamide Analysis
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
DetectionUV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

For applications compatible with Mass Spectrometry (MS), the phosphoric acid in the mobile phase can be replaced with formic acid. This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC (LC-MS), it allows for the sensitive and selective analysis of compounds in complex mixtures. While specific experimental mass spectra for this compound are not widely published, predicted MS/MS spectra are available, which can aid in the identification of the compound and its fragmentation patterns drugbank.com.

Advanced Research Applications and Future Perspectives of Aminopentamide

Aminopentamide (B1200344) as a Research Probe and Ligand in Cholinergic Studies

Aminopentamide's mechanism of action, centered on its antagonism of muscarinic acetylcholine (B1216132) receptors, positions it as a valuable tool for investigating the cholinergic nervous system. Its effects are similar to atropine (B194438), but it demonstrates greater specificity for the gastrointestinal tract with fewer mydriatic and salivary effects. wedgewood.com This specificity makes it a candidate for use as a research probe to elucidate the role of specific muscarinic receptor subtypes in physiological and pathological processes.

In cholinergic studies, ligands are essential for mapping receptor distribution, understanding receptor function, and screening new drug candidates. While specific studies detailing the use of aminopentamide as a radiolabeled ligand are not prevalent in publicly available research, its established anticholinergic properties suggest its potential in competitive binding assays. In such assays, unlabeled aminopentamide could be used to compete with a radiolabeled ligand for binding to muscarinic receptors, thereby helping to determine the binding affinities of new, unknown compounds.

The structure-activity relationship (SAR) of cholinergic agents is a critical area of research for designing more selective and potent drugs. nih.govuomus.edu.iqpharmacy180.comresearchgate.netdtic.mil The chemical structure of aminopentamide, featuring a diphenylacetamide moiety, can be systematically modified to create a library of analogs. These analogs can then be tested to understand how structural changes affect binding affinity and functional activity at different muscarinic receptor subtypes. This approach can provide valuable insights into the pharmacophore of muscarinic antagonists and guide the development of next-generation therapeutics with improved side-effect profiles.

Table 1: Potential Applications of Aminopentamide in Cholinergic Research

Research Application Description Potential Insights
Competitive Binding Assays Use of unlabeled aminopentamide to displace a known radiolabeled ligand from muscarinic receptors. Determination of binding affinities (Ki values) for novel cholinergic compounds.
Structure-Activity Relationship (SAR) Studies Synthesis and evaluation of aminopentamide analogs with modified chemical structures. Identification of key structural motifs responsible for muscarinic receptor antagonism and subtype selectivity.
Functional Assays Use of aminopentamide to block muscarinic receptor-mediated physiological responses in isolated tissues or cell cultures. Elucidation of the role of specific muscarinic receptor subtypes in various physiological processes.

| In vivo Pharmacological Studies | Administration of aminopentamide to animal models to study the systemic effects of muscarinic receptor blockade. | Understanding the role of the cholinergic system in complex physiological functions and disease models. |

Development of Novel Formulations for Enhanced Pharmacological Research Outcomes

The development of advanced drug delivery systems offers the potential to refine the pharmacological application of aminopentamide in a research context, enabling more precise spatial and temporal control over its effects. While specific novel formulations of aminopentamide for research are not widely documented, the principles of modern drug delivery provide a clear roadmap for future investigations.

Nanoformulations, such as polymeric nanoparticles and solid lipid nanoparticles, could be engineered to encapsulate aminopentamide. nih.govimrpress.commdpi.commiami.edunih.gov These nanoparticles could be surface-functionalized with targeting ligands that direct them to specific tissues or cell types expressing a high density of muscarinic receptors. nih.gov This targeted delivery would be invaluable in research settings to isolate the effects of muscarinic blockade in a particular organ or even a specific cell population, thereby minimizing systemic effects that could confound experimental results.

Furthermore, controlled-release formulations, such as microencapsulation or hydrogel-based systems, could provide sustained release of aminopentamide over a defined period. scispace.com This would be particularly useful in chronic studies where consistent plasma concentrations of the drug are required to observe long-term physiological or behavioral changes in animal models. Such formulations would reduce the need for frequent administration, thereby improving animal welfare and the reliability of the research data.

Table 2: Potential Novel Formulations of Aminopentamide for Research

Formulation Type Description Potential Research Advantage
Polymeric Nanoparticles Aminopentamide encapsulated within a biodegradable polymer matrix. Targeted delivery to specific tissues or cells; enhanced bioavailability.
Liposomes Aminopentamide enclosed within a lipid bilayer vesicle. Improved drug stability; potential for targeted delivery via surface modification.
Microencapsulation Aminopentamide coated with a polymer to control its release. Sustained and controlled release for long-term studies.

| Hydrogels | Aminopentamide incorporated into a cross-linked polymer network. | Localized and sustained drug delivery at the site of administration. |

Translational Research Models: Bridging Veterinary and Human Disease Understanding Through Aminopentamide Studies

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. Aminopentamide's established use in veterinary medicine for treating gastrointestinal (GI) disorders in dogs and cats presents a unique opportunity for translational studies that could inform our understanding of similar conditions in humans, such as irritable bowel syndrome (IBS). wedgewood.competplace.comwendyblount.comtamu.edu

Dogs and cats with naturally occurring GI motility disorders can serve as valuable spontaneous models of human diseases. tamu.edu The clinical efficacy of aminopentamide in these animals for controlling symptoms like vomiting and diarrhea provides a strong rationale for investigating its mechanisms of action in more detail. wedgewood.competplace.com Such studies could reveal insights into the role of cholinergic pathways in the pathophysiology of GI hypermotility and visceral hypersensitivity. nih.govnih.gov

For example, controlled clinical trials in dogs with chronic enteropathies could be designed to correlate the administration of aminopentamide with changes in GI transit time, visceral pain thresholds, and biomarkers of inflammation and neuro-hormonal signaling. The findings from these veterinary studies could then be used to generate hypotheses about the potential therapeutic utility of targeting specific muscarinic receptor subtypes in human patients with IBS and other functional GI disorders. This comparative approach, leveraging the similarities in GI physiology and disease presentation between companion animals and humans, could accelerate the development of novel and more effective therapies for these challenging conditions.

Table 3: Compound Names Mentioned in the Article

Compound Name
Aminopentamide hydrochloride
Acetylcholine
Atropine
Cimetidine
Cyclosporine
Prednisolone
Silymarin

Q & A

Q. What are the key pharmacological mechanisms of aminopentamide hydrochloride, and how are they experimentally validated?

this compound acts as an anticholinergic agent by competitively inhibiting muscarinic acetylcholine receptors, reducing gastrointestinal motility and secretion. Experimental validation typically involves in vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) to measure affinity (Ki) and functional assays (e.g., isolated ileum contraction inhibition) to assess efficacy . Dose-response curves and Schild analysis are used to confirm competitive antagonism .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is widely used. A validated method includes:

  • Column : C18 (e.g., 150 mm × 4.6 mm, 5 µm).
  • Mobile phase : 0.03 M potassium dihydrogen phosphate-methanol (70:30 v/v).
  • Flow rate : 1 mL/min.
  • Detection : 207 nm. Calibration curves (1–10 µg/mL) show linearity (r² > 0.999), with recovery rates of 99.6–100.1% and RSD <1.5% . Method validation follows ICH guidelines for specificity, accuracy, and precision .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Glove compatibility must be verified due to variable chemical resistance .
  • Engineering Controls : Fume hoods for powder handling.
  • Training : Mandatory SOP review, hazard communication, and spill-response drills. Documentation of training is required annually .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate species-specific differences in this compound’s antispasmodic effects?

  • Model Selection : Use rodent (rat, mouse) and non-rodent (canine) models to assess gastrointestinal transit time (e.g., charcoal meal test) .
  • Dosing : Administer 0.1–0.5 mg/kg intravenously or orally, with atropine as a positive control.
  • Data Analysis : Compare dose-response relationships across species using ANOVA and post-hoc tests (e.g., Tukey’s). Account for metabolic differences via pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis) .

Q. What methodological approaches resolve contradictions in reported toxicity data for this compound?

  • Systematic Review : Follow PRISMA guidelines to aggregate preclinical toxicity studies. Assess bias using SYRCLE’s risk-of-bias tool .
  • In Silico Analysis : Apply QSAR models to predict hepatotoxicity and compare with in vitro hepatocyte viability assays (e.g., MTT).
  • Meta-Analysis : Pool data on NOAEL (No Observed Adverse Effect Level) across studies, adjusting for covariates like dosing regimen and species .

Q. How should researchers optimize stability-indicating methods for this compound under stress conditions?

  • Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH).
  • Degradation Analysis : Use HPLC-PDA to track degradation products. Confirm method specificity via peak purity index (>990) and mass spectrometry (LC-MS) .
  • Validation Parameters : Include forced degradation studies in validation protocols to ensure robustness per ICH Q1A(R2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.